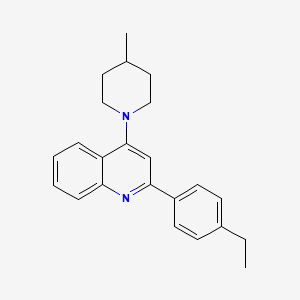
2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the piperidinyl and ethyl groups.
4-(4-Methyl-1-piperidinyl)quinoline: Lacks the ethylphenyl group.
Uniqueness
2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is unique due to the presence of both the ethylphenyl and piperidinyl groups, which may confer specific chemical and biological properties not found in simpler quinoline derivatives.
Propiedades
Número CAS |
853330-84-4 |
|---|---|
Fórmula molecular |
C23H26N2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)-4-(4-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C23H26N2/c1-3-18-8-10-19(11-9-18)22-16-23(25-14-12-17(2)13-15-25)20-6-4-5-7-21(20)24-22/h4-11,16-17H,3,12-15H2,1-2H3 |
Clave InChI |
ITPLTUPQGWZMTM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCC(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


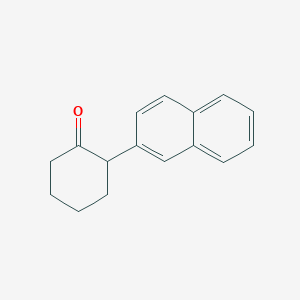
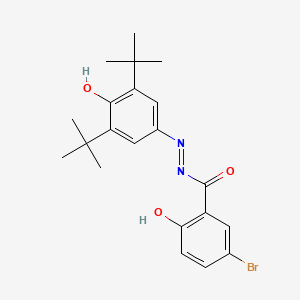
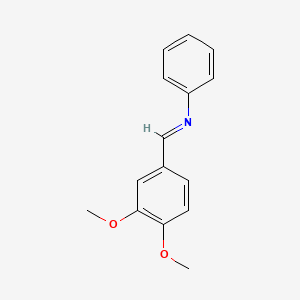

![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)
![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)



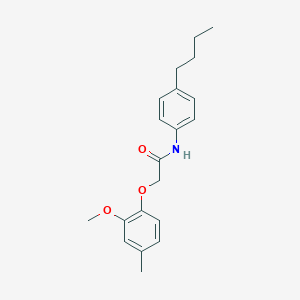


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
